
1-(Pyren-1-YL)hexadecan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Pyren-1-YL)hexadecan-1-one is a compound that belongs to the family of pyrene derivatives. Pyrene is a polycyclic aromatic hydrocarbon known for its photophysical properties, making its derivatives valuable in various scientific and industrial applications. The compound this compound is characterized by a pyrene moiety attached to a hexadecanone chain, which imparts unique chemical and physical properties.
Vorbereitungsmethoden
The synthesis of 1-(Pyren-1-YL)hexadecan-1-one typically involves the Friedel-Crafts acylation reaction. This method includes the acylation of pyrene with alkynoic acids in the presence of trifluoroacetic anhydride and triflic acid. The reaction is carried out in dichloromethane, and the product is purified using column chromatography
Analyse Chemischer Reaktionen
1-(Pyren-1-YL)hexadecan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The pyrene moiety can undergo electrophilic substitution reactions, allowing for the introduction of various substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions.
Wissenschaftliche Forschungsanwendungen
1-(Pyren-1-YL)hexadecan-1-one has several scientific research applications:
Chemistry: Used as a fluorescent probe due to its strong fluorescence properties.
Biology: Employed in the study of biological membranes and as a marker in cellular imaging.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.
Industry: Utilized in the development of organic electronic materials and sensors.
Wirkmechanismus
The mechanism of action of 1-(Pyren-1-YL)hexadecan-1-one is primarily related to its ability to interact with various molecular targets through its pyrene moiety. The compound can insert into lipid bilayers, affecting membrane fluidity and function. It can also interact with proteins and nucleic acids, influencing their structure and activity. The pathways involved in these interactions are complex and depend on the specific biological context .
Vergleich Mit ähnlichen Verbindungen
1-(Pyren-1-YL)hexadecan-1-one can be compared with other pyrene derivatives such as 1-acetylpyrene and 1-pyrenylbut-2-yn-1-one. These compounds share similar photophysical properties but differ in their chemical reactivity and applications. For example, 1-acetylpyrene has a shorter fluorescence lifetime and lower quantum yield compared to this compound . The unique structure of this compound, with its long alkyl chain, provides distinct advantages in certain applications, such as membrane studies and organic electronics .
Eigenschaften
CAS-Nummer |
125509-67-3 |
|---|---|
Molekularformel |
C32H40O |
Molekulargewicht |
440.7 g/mol |
IUPAC-Name |
1-pyren-1-ylhexadecan-1-one |
InChI |
InChI=1S/C32H40O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-30(33)28-23-21-27-20-19-25-16-15-17-26-22-24-29(28)32(27)31(25)26/h15-17,19-24H,2-14,18H2,1H3 |
InChI-Schlüssel |
WPVAUFPEWASKAR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCC(=O)C1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


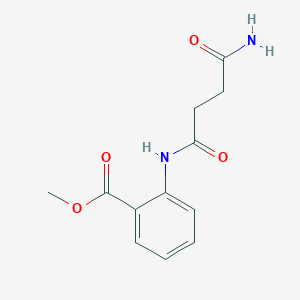
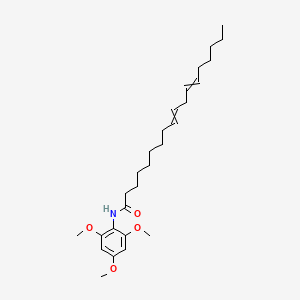

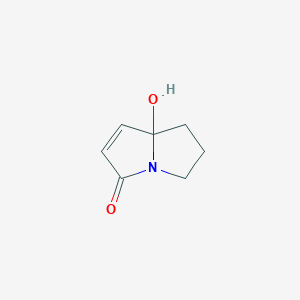
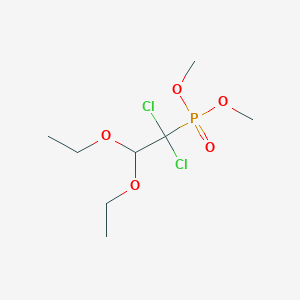

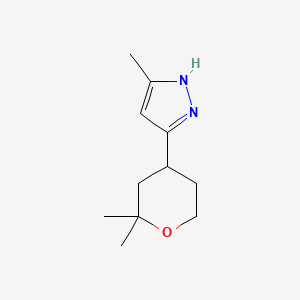
![2,2'-[{[2-(Pyridin-2-yl)ethyl]azanediyl}bis(methylene)]diphenol](/img/structure/B14294635.png)

![Carbamodithioic acid, [(benzoylamino)carbonyl]-, methyl ester](/img/structure/B14294644.png)
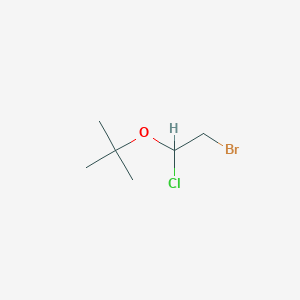

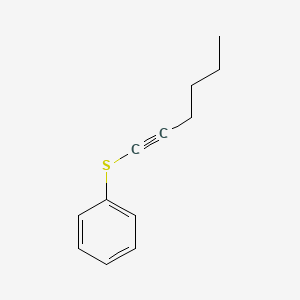
![[1-(Pent-4-en-1-yl)cyclohexyl]methanol](/img/structure/B14294672.png)
